Cas no 87-00-3 ((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)

(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate structure
87-00-3 structure
Product Name:(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
CAS-nummer:87-00-3
MF:C16H21NO3
MW:275.342844724655
CID:34402
PubChem ID:5282593
Update Time:2025-05-19

(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Chemische en fysische eigenschappen

Naam en identificatie

    • Homotropine
    • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
    • Homatropine
    • HOMATROPINE(RG)
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • DL-mandelic acid-tropane-3endo-yl ester
    • DL-Mandelsaeure-tropan-3endo-ylester
    • Homatropin
    • Homatropine [BAN]
    • homatropine hydrobromide
    • Homoatropine
    • Mandelyltropeine
    • Mandelytropeine
    • Methylhomatropinum
    • Omatropina [DCIT]
    • Prestwick1_000062
    • DTXSID6044014
    • 1aH,3aH-Tropan-3a-ol mandelate (ester) hydrobromide
    • MEGxp0_001876
    • alpha-Hydroxybenzeneacetic acid (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3alpha-yl ester
    • SCHEMBL15275620
    • CHEBI:91858
    • EINECS 201-716-8
    • Homatropine [INN:BAN]
    • alpha-Hydroxybenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • HOMATROPINE HYDROBROMIDE IMPURITY A [EP IMPURITY]
    • Benzeneacetic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • EN300-18536062
    • homatropin-
    • CS-0009509
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
    • BENZENEACETIC ACID, .ALPHA.-HYDROXY-, 8-METHYL-8-AZABICYCLO(.2.1)OCT-3-YL ESTER
    • BSPBio_000243
    • (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
    • C07814
    • (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
    • SPBio_002164
    • NCGC00179630-03
    • AC-1301
    • Prestwick2_000062
    • 16175-57-8
    • BRD-A74975734-004-02-4
    • Prestwick0_000062
    • HOMATROPINE [MART.]
    • (+/-)-Mandelyltropine
    • FS-6780
    • 5-21-01-00234 (Beilstein Handbook Reference)
    • 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, mandelate (ester)
    • Q1038115
    • HOMATROPINE [WHO-DD]
    • AB00694561_08
    • CHEBI:5747
    • (+/-)-Homatropine
    • HOMATROPINE [MI]
    • BRD-A74975734-004-10-7
    • 87-00-3
    • ACon1_000253
    • CHEMBL1618018
    • DTXCID00809535
    • Prestwick3_000062
    • PD006610
    • HOMATROPINE SULFATE
    • 8QS6WCL55Z
    • C16H21NO3
    • CAS-87-00-3
    • DL-Mandelsaeure-tropylester
    • Tox21_113104
    • HOMATROPINE METHYLBROMIDE IMPURITY B [EP IMPURITY]
    • 1-alpha H,5-alpha H-tropan-3-alpha-ol mandelate
    • NCGC00179630-02
    • DTXSID00858826
    • BPBio1_000269
    • BRN 0087959
    • Omatropina
    • 3alpha-Tropylmandelat
    • DL-HOMATROPINE
    • UNII-8QS6WCL55Z
    • NCGC00179630-01
    • (+-)-Homatropine
    • Tropinmandelsaeureester
    • Mandelic acid, 3d-tropanyl ester
    • (RS)-3alpha(1alphaH,5alphaH)-Tropanylmandelat
    • HOMATROPINE [VANDF]
    • HY-B0547
    • Tropine, mandelate (ester)
    • SCHEMBL23969
    • s ethyl
    • tropine mandelate
    • DB11181
    • (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
    • 1αH,5αH-Tropan-3α-ol, (±)-mandelate (ester) (8CI)
    • Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(±)- (ZCI)
    • (±)-Homatropine
    • (±)-Mandelic acid 1αH,5αH-tropan-3α-yl ester
    • (±)-Mandelyltropine
    • Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
    • Tropine (±)-mandelate (ester)
    • Inchi: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14+,15?
    • InChI-sleutel: ZTVIKZXZYLEVOL-MCOXGKPRSA-N
    • LACHT: O([C@@H]1C[C@@H]2CC[C@@H](N2C)C1)C(=O)C(C1C=CC=CC=1)O

Berekende eigenschappen

  • Exacte massa: 275.15200
  • Monoisotopische massa: 275.152144
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 340
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 49.8

Experimentele eigenschappen

  • Dichtheid: 1.0677 (rough estimate)
  • Smeltpunt: 100°C (dec.)
  • Kookpunt: 418.29°C (rough estimate)
  • Vlampunt: 197.7 ºC
  • Brekindex: 1.5500 (estimate)
  • PSA: 49.77000
  • LogboekP: 1.82630

(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Prijsmeer >>

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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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87-00-3
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(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
87-00-3
0.05g
$2755.0 2023-09-18
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